3,5-Dichlorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109596. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

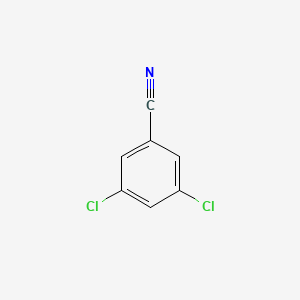

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJSUOGJGIECFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215950 | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-00-4 | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6575-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY25KS4R7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichlorobenzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,5-Dichlorobenzonitrile. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other chemical research fields. This document includes detailed summaries of its physical and chemical characteristics, spectroscopic data, and established synthesis protocols. All quantitative data is presented in structured tables for ease of reference and comparison. Furthermore, key experimental workflows and synthetic pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the described processes.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene (B151609) ring substituted with two chlorine atoms at the 3 and 5 positions and a nitrile group at the 1 position. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 6575-00-4 | [1][2] |

| Molecular Formula | C₇H₃Cl₂N | [1][2] |

| Molecular Weight | 172.01 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C#N | [1] |

| InChI | InChI=1S/C₇H₃Cl₂N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [3] |

| InChIKey | PUJSUOGJGIECFQ-UHFFFAOYSA-N |[3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 64-66 °C | [5] |

| Boiling Point | 283.76 °C (rough estimate) | [6] |

| Density | 1.4980 g/cm³ (rough estimate) | [6] |

| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607) and slightly soluble in methanol. | [6] |

| LogP | 2.865 |[7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|

| 7.602 | d | Aromatic H | [3] |

| 7.548 | t | Aromatic H |[3] |

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Source |

|---|---|---|

| 135.9 | C-Cl | [8] |

| 132.6 | Aromatic C-H | [8] |

| 131.4 | Aromatic C-H | [8] |

| 116.8 | C-CN | [8] |

| 114.2 | CN |[8] |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source |

|---|---|---|

| ~2230 | C≡N (Nitrile) stretch | [9] |

| 3100-3000 | Aromatic C-H stretch | [10] |

| 1600-1400 | Aromatic C=C stretch |[10] |

Table 6: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Source |

|---|---|---|

| 171 | [M]+ (Molecular Ion) | [1] |

| 173 | [M+2]+ (Isotope Peak) | [1] |

| 136 | [M-Cl]+ | [1] |

| 101 | [M-2Cl]+ |[1] |

Synthesis Protocols

Several synthetic routes to this compound have been established. The following sections detail the experimental procedures for the most common methods.

Synthesis from 1-Bromo-3,5-dichlorobenzene (B43179)

This method involves the formation of a Grignard reagent followed by cyanation.

Experimental Protocol:

-

To a flask containing dried LiCl (0.35 g, 8.24 mmol), add iPrMgCl (2 M in THF, 4.1 mL) and THF (5 mL) at 15 °C.

-

After stirring for 15 minutes, slowly add a solution of 1-bromo-3,5-dichlorobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture and continue stirring for an additional 15 minutes.

-

Cool the reaction mixture to 0 °C and add DMF (1.3 mL, 12 mmol). Stir at this temperature for 2 hours.

-

Upon completion, sequentially add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the mixture.

-

After stirring for 2 hours at room temperature, pour the reaction mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃ (3 x 30 mL).

-

Combine the organic layers, dry with Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1, v/v) to yield pure this compound.[11]

Dehydration of 3,5-Dichlorobenzamide (B1294675)

This method provides an alternative route starting from the corresponding amide.

Experimental Protocol:

Catalytic Ammoxidation of 3,5-Dichlorotoluene (B1293413)

This industrial process involves the reaction of 3,5-dichlorotoluene with ammonia (B1221849) and oxygen over a solid catalyst.

Experimental Protocol:

Detailed industrial protocols are proprietary. However, the general process involves passing a gaseous mixture of 3,5-dichlorotoluene, ammonia, and an oxygen source (typically air) over a solid catalyst bed at elevated temperatures. Research has focused on developing highly active and selective catalysts, such as V-Ti-O nanostructures, to improve efficiency and lower reaction temperatures.[9]

References

- 1. This compound | C7H3Cl2N | CID 81052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound(6575-00-4) 1H NMR [m.chemicalbook.com]

- 4. nj-finechem.com [nj-finechem.com]

- 5. This compound | 6575-00-4 [chemicalbook.com]

- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 8. This compound(6575-00-4) 13C NMR spectrum [chemicalbook.com]

- 9. This compound | 6575-00-4 | Benchchem [benchchem.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

3,5-Dichlorobenzonitrile CAS number 6575-00-4

An In-depth Technical Guide to 3,5-Dichlorobenzonitrile

CAS Number: 6575-00-4 Molecular Formula: C₇H₃Cl₂N Synonyms: 3,5-DCBN, 3,5-Dichlorobenzenecarbonitrile

This technical guide provides a comprehensive overview of this compound (3,5-DCBN), intended for researchers, scientists, and professionals in drug development and other scientific fields. It covers the compound's physicochemical properties, synthesis methodologies, potential biological activities, and safety information.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in experimental settings. This data has been compiled from various sources for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Unit |

| Molecular Weight | 172.01 | g/mol [1][2] |

| Appearance | White to beige-brownish crystalline powder | N/A[1][3] |

| Melting Point | 64 - 67 | °C[1][4] |

| Boiling Point | 283.76 (rough estimate) | °C[1] |

| Density | ~1.5 | g/cm³[1] |

| Flash Point | 85.8 | °C[1] |

| Vapor Pressure | 0.097 | mmHg at 25°C[1] |

| Water Solubility | Insoluble / Sparingly soluble | N/A[3] |

| Solubility | Soluble in Chloroform, slightly soluble in Methanol | N/A[1] |

| LogP | 2.53 | N/A |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. A common and effective laboratory method involves a Grignard reaction starting from 1-bromo-3,5-dichlorobenzene (B43179).

Experimental Protocol: Synthesis from 1-Bromo-3,5-dichlorobenzene[5]

This protocol describes the conversion of an aromatic bromide to the corresponding nitrile using a Grignard reagent, followed by formylation and oxidative workup.

Materials:

-

1-Bromo-3,5-dichlorobenzene

-

Isopropylmagnesium chloride (iPrMgCl), 2M in Tetrahydrofuran (THF)

-

Lithium chloride (LiCl), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Aqueous Ammonia (NH₃), 28-30%

-

Iodine (I₂)

-

Anhydrous THF

-

Saturated aqueous Sodium thiosulfate (B1220275) (Na₂S₂O₃) or Sodium sulfite (B76179) (Na₂SO₃) solution

-

Chloroform (CHCl₃) or Ethyl acetate (B1210297)

-

Anhydrous Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Grignard Reagent Formation: To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous LiCl (0.35 g, 8.24 mmol). Add iPrMgCl (4.1 mL of 2M solution in THF) and an additional 5 mL of anhydrous THF. Stir the mixture at -15 °C for 15 minutes.

-

Slowly add a solution of 1-bromo-3,5-dichlorobenzene (1.46 g, 8.03 mmol) in 1 mL of anhydrous THF to the reaction mixture. Continue stirring at -15 °C for an additional 15 minutes to ensure the formation of the Grignard reagent.

-

Formylation: Cool the reaction mixture to 0 °C. Add DMF (1.3 mL, 12 mmol) dropwise and stir the mixture at this temperature for 2 hours.

-

Workup and Oxidation: Sequentially add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Extraction: Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution to quench excess iodine. Extract the aqueous layer with CHCl₃ (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate (9:1, v/v) mixture to afford pure this compound.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile chemical intermediate with applications across several industries.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for more complex molecules. Its reactive nitrile group and chlorinated aromatic ring allow for various chemical transformations, making it a precursor in the synthesis of active pharmaceutical ingredients (APIs) and herbicides.[3][5][6][7]

-

Dyes and Pigments: The compound is used in the manufacturing of certain dyes and pigments.[3]

-

Analytical Chemistry: It can be employed as an internal standard for quantitative analysis, such as in the GC-MS determination of other chlorinated compounds in environmental or food samples.[1][5]

Biological Activity and Potential Mechanisms of Action

While this compound itself is not a therapeutic agent, its potential interactions with biological targets are of interest to researchers.

Potential Inhibition of Farnesyltransferase (FTase)

Research has suggested that this compound may act as an inhibitor of farnesyltransferase (FTase).[8] This enzyme is critical for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily.

Mechanism: FTase catalyzes the attachment of a farnesyl group to a cysteine residue near the C-terminus of target proteins. This modification, known as prenylation, is essential for anchoring these proteins to the cell membrane, a prerequisite for their function in signal transduction. By inhibiting FTase, 3,5-DCBN could prevent protein prenylation, leading to the mislocalization of signaling proteins like Ras and disrupting downstream pathways that control cell growth and proliferation.[4][9]

Caption: Potential signaling pathway inhibited by this compound.

Herbicidal Action: A Note on Isomers

The isomer of this compound, 2,6-Dichlorobenzonitrile (B3417380) (Dichlobenil), is a well-known herbicide that functions by inhibiting cellulose (B213188) biosynthesis in plants.[2][10] It disrupts the function of cellulose synthase complexes in the plasma membrane, leading to a weakened cell wall and ultimately plant death.[10][11] While the specific herbicidal mechanism of this compound is not as well-documented, its use as a herbicide suggests it may interfere with critical plant cellular processes, possibly including cell wall synthesis or photosynthesis.[3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Classifications:

-

Acute toxicity, Oral (Category 4)[12]

-

Acute toxicity, Dermal (Category 4)[12]

-

Skin irritation (Category 2)[12]

-

Serious eye irritation (Category 2)[12]

-

Specific target organ toxicity – single exposure (respiratory system) (Category 3)[4]

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[12] |

| H312 | Harmful in contact with skin.[12] | |

| H315 | Causes skin irritation.[12] | |

| H319 | Causes serious eye irritation.[12] | |

| H335 | May cause respiratory irritation.[13] | |

| Precautionary | P261 | Avoid breathing dust.[12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

References

- 1. academic.oup.com [academic.oup.com]

- 2. welltchemicals.com [welltchemicals.com]

- 3. epa.gov [epa.gov]

- 4. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellulose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacology Development of Farnesyl Transferase Inhibitors: a Review | Semantic Scholar [semanticscholar.org]

- 8. This compound | 6575-00-4 | Benchchem [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Effects of 2,6-dichlorobenzonitrile on plasma membrane cellulose synthesizing complexes and cellulose localization in c… [ouci.dntb.gov.ua]

- 12. scbt.com [scbt.com]

- 13. This compound | 6575-00-4 | FD31356 | Biosynth [biosynth.com]

A Comprehensive Technical Guide to the Physical Properties of 3,5-Dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 3,5-Dichlorobenzonitrile (DCBN), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering meticulously compiled data, general experimental methodologies, and logical workflows to facilitate its application in scientific research and industrial processes.

Chemical Identity and Structure

This compound is an aromatic nitrile featuring a benzene (B151609) ring substituted with two chlorine atoms at positions 3 and 5, and a nitrile group at position 1.[1] Its chemical structure is fundamental to its physical and chemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 6575-00-4 | [2][3] |

| Molecular Formula | C₇H₃Cl₂N | [1][2][4][3] |

| Molecular Weight | 172.01 g/mol | [1][4][3] |

| IUPAC Name | This compound | |

| InChI | InChI=1S/C7H3Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [2][5] |

| InChIKey | PUJSUOGJGIECFQ-UHFFFAOYSA-N | [2][3][5] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C#N | [2] |

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound, compiled from various sources. These quantitative data are essential for designing and executing experiments, as well as for chemical process development.

Table 2: General Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to light-yellow crystalline solid/powder | [1][2][6][7] |

| Melting Point | 64-66 °C (lit.) | [6] |

| 66 °C | [4] | |

| 66.0 to 69.0 °C | [7] | |

| Boiling Point | 283.76°C (rough estimate) | [6] |

| 573.14 K (Joback Calculated Property) | [8] | |

| Density | ~1.4 g/cm³ | [1] |

| 1.4980 (rough estimate) | [6] | |

| Solubility | Sparingly soluble in water.[2] Moderate solubility across various solvent types.[1] | |

| logPoct/wat | 2.865 (Crippen Calculated Property) | [8] |

Table 3: Thermodynamic and Other Calculated Properties of this compound

| Property | Value | Unit | Source |

| Enthalpy of Fusion (ΔfusH°) | 17.05 | kJ/mol | [8] |

| Enthalpy of Vaporization (ΔvapH°) | 54.02 | kJ/mol | [8] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 210.53 | kJ/mol | [8] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 159.18 | kJ/mol | [8] |

| Critical Pressure (Pc) | 3509.58 | kPa | [8] |

| Critical Temperature (Tc) | Not Available | K | |

| Critical Volume (Vc) | Not Available | m³/kmol | |

| Electron Affinity (EA) | 0.80 ± 0.09 | eV | [8] |

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a crystalline solid like this compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used. This can be a manual device (e.g., Thiele tube with a heating bath) or an automated digital instrument.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (clear point) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structure of this compound.[3]

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3]

Methodology:

-

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

-

Analysis: The sample is placed in the beam of an IR spectrometer.

-

Data Acquisition: The instrument records the absorption of infrared radiation at various wavenumbers.

-

Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks would correspond to the nitrile group (C≡N) stretch (typically around 2210–2260 cm⁻¹) and aromatic C-H and C=C stretches.[3][9]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[3]

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: The sample tube is placed in the strong magnetic field of an NMR spectrometer.

-

Data Acquisition: The instrument subjects the sample to radiofrequency pulses and records the resulting signals.

-

Interpretation:

-

¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to determine the number and connectivity of hydrogen atoms. Due to its symmetrical substitution pattern, the ¹H NMR spectrum of this compound is expected to be relatively simple.[3]

-

¹³C NMR: The number of signals and their chemical shifts indicate the number of unique carbon environments in the molecule.

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a primary technique for confirming the molecular weight and purity of this compound.[3]

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after separation from impurities via gas chromatography.

-

Ionization: The molecules are ionized, for example, by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

-

Interpretation: The molecular ion peak confirms the molecular weight (172.01 g/mol ).[3] The fragmentation pattern serves as a chemical fingerprint, further confirming the structure.[3]

Visualization of Methodologies and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of experimental procedures and the relationships between different characterization techniques.

Caption: General workflow from synthesis to physical and structural characterization.

Caption: Interrelationship of analytical techniques for compound characterization.

Conclusion

This technical guide has provided a consolidated and structured overview of the physical properties of this compound. The tabulated data offer a quick reference for its key physical constants, while the outlined experimental methodologies provide a foundational understanding of how these properties are determined and how the compound's identity is confirmed. The provided diagrams illustrate the logical flow of characterization, which is crucial for ensuring the quality and reliability of this important chemical intermediate in research and development.

References

- 1. nj-finechem.com [nj-finechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 6575-00-4 | Benchchem [benchchem.com]

- 4. This compound | 6575-00-4 | FD31356 | Biosynth [biosynth.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 6575-00-4 [chemicalbook.com]

- 7. shuangdingchemistry.com [shuangdingchemistry.com]

- 8. This compound (CAS 6575-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to 3,5-Dichlorobenzonitrile: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of 3,5-Dichlorobenzonitrile, an aromatic nitrile compound utilized as a key intermediate in the synthesis of pharmaceuticals, herbicides, and dyes.[1] The information is presented to support research and development activities where this compound is of interest.

Core Physicochemical Data

The fundamental quantitative properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical method development, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂N | [1][2][3][4] |

| Molecular Weight | 172.01 g/mol | [2][3][5][6] |

| CAS Registry Number | 6575-00-4 | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [1][2][7] |

| Melting Point | 64-66 °C | [7] |

Logical Relationship of Core Properties

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of this compound from 3,5-dichloro-1-bromobenzene is detailed below. This method is crucial for laboratory-scale production and derivatization studies.

Objective: To synthesize this compound via a Grignard reaction followed by formylation and subsequent conversion to a nitrile.

Materials:

-

3,5-dichloro-1-bromobenzene

-

iPrMgCl (2M in THF)

-

Dry LiCl

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Aqueous NH₃ (28-30%)

-

Iodine (I₂)

-

Saturated aqueous Na₂SO₃ solution

-

Chloroform (CHCl₃)

-

Anhydrous Na₂SO₄

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure: [7]

-

Grignard Reagent Formation: To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCl (2M in THF, 4.1 mL) and anhydrous THF (5 mL) at 15 °C. Stir the mixture for 15 minutes.

-

Aryl Grignard Formation: Slowly add a solution of 3,5-dichloro-1-bromobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture. Continue stirring for an additional 15 minutes.

-

Formylation: Cool the reaction mixture to 0 °C. Add DMF (1.3 mL, 12 mmol) and stir at this temperature for 2 hours.

-

Nitrile Formation and Work-up: Sequentially add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the mixture. Stir for 2 hours at room temperature.

-

Extraction: Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃ (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry with anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, using a solvent system of hexane/ethyl acetate (9:1, v/v), to yield pure this compound.

References

An In-depth Technical Guide on the Solubility of 3,5-Dichlorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3,5-Dichlorobenzonitrile

This compound is a white to light-yellow crystalline solid.[5] It is characterized by a benzene (B151609) ring substituted with two chlorine atoms and a nitrile group.[5] This compound is known for its good chemical stability and moderate solubility across various solvent types.[5] It is sparingly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6575-00-4 |

| Molecular Formula | C₇H₃Cl₂N |

| Molecular Weight | 172.01 g/mol |

| Appearance | White to light-yellow crystalline solid |

| Melting Point | 64-66 °C |

| Water Solubility | Sparingly soluble/Insoluble |

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not extensively documented in publicly accessible scientific literature. However, its use in synthetic procedures involving solvents like chloroform (B151607) and ethanol (B145695) suggests a degree of solubility in these media.[7][8]

To facilitate research and process development, the following table is provided as a template for systematically recording experimentally determined solubility data.

Table 2: Template for Recording the Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Chloroform | ||||

| Dichloromethane | ||||

| Add other solvents as needed |

Experimental Protocols for Solubility Determination

The solubility of this compound in organic solvents can be determined using several established methods. The choice of method may depend on the desired accuracy, the equipment available, and the nature of the solvent. Two common and reliable methods are the gravimetric method and UV-Vis spectrophotometry.

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid.[9][10][11][12] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the equilibration temperature to prevent precipitation.

-

Immediately filter the sample through a syringe filter (of a material compatible with the organic solvent) into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered saturated solution. This can be done in a fume hood at ambient temperature, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely evaporated, place the container with the solid residue in a desiccator to cool to room temperature.

-

Weigh the container with the dry residue. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

-

This method is suitable if this compound has a significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region.[13][14] This technique is often faster than the gravimetric method.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the standards should be from the same batch as that used for the solubility experiment to serve as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Collection and Dilution:

-

Withdraw a known volume of the supernatant and filter it as described in the gravimetric method (Step 2).

-

Carefully dilute the filtered saturated solution with a known volume of the fresh solvent to bring the concentration within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The solubility can be expressed in mol/L or converted to g/100 mL.

-

Visualization of Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the solubility determination process and the role of intermediates like this compound in drug development.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Role of intermediates in the drug development pipeline.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. apicule.com [apicule.com]

- 5. nj-finechem.com [nj-finechem.com]

- 6. This compound(6575-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | 6575-00-4 | Benchchem [benchchem.com]

- 8. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. researchgate.net [researchgate.net]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Spectroscopic Characterization of 3,5-Dichlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Dichlorobenzonitrile (C₇H₃Cl₂N, CAS No: 6575-00-4), a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural identity and purity of this compound are unequivocally confirmed by a combination of spectroscopic techniques. Due to the molecule's C₂ᵥ symmetry, the NMR spectra are notably simplified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.60 | Triplet (t) | H-4 (para to -CN) |

| ~7.55 | Doublet (d) | H-2, H-6 (ortho to -CN) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~136.0 | C-3, C-5 (ipso to -Cl) |

| ~132.5 | C-2, C-6 (ortho to -CN) |

| ~131.0 | C-4 (para to -CN) |

| ~116.5 | -C≡N (Nitrile Carbon) |

| ~114.0 | C-1 (ipso to -CN) |

Solvent: CDCl₃, Proton Decoupled

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by sharp, intense absorption bands corresponding to the nitrile group and aromatic system.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2235 | Strong | C≡N Stretch (Nitrile) |

| ~1570, ~1450 | Strong | Aromatic C=C Ring Stretch |

| ~880 | Strong | C-H Out-of-plane Bend (Isolated H) |

| ~750 | Strong | C-Cl Stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a chemical fingerprint.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

| m/z Ratio | Relative Intensity | Assignment |

| 171, 173, 175 | High | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion cluster, characteristic of two Cl atoms |

| 136, 138 | Medium | [M-Cl]⁺ Fragment ion cluster |

| 100 | Medium | [M-Cl-HCN]⁺ Fragment ion |

Molecular Weight: 172.01 g/mol [1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 15-20 mg of this compound solid and dissolve it in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the proton spectrum using a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

-

Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent signal at 77.16 ppm.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Gently grind ~1-2 mg of this compound with ~150-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogenous powder.

-

Work quickly to minimize moisture absorption by the KBr.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die under a vacuum to remove trapped air and moisture.

-

Apply pressure (approximately 8-10 tons) using a hydraulic press for several minutes until the powder fuses into a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: The final spectrum is automatically ratioed against the background spectrum and is typically displayed in terms of percent transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The logical flow for the spectroscopic identification of this compound is outlined in the diagram below. This workflow ensures a systematic approach, from initial sample handling to final structural confirmation.

Caption: Workflow for the Spectroscopic Identification of this compound.

References

Synthesis of 3,5-Dichlorobenzonitrile from 1-bromo-3,5-dichlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the preparation of 3,5-dichlorobenzonitrile from 1-bromo-3,5-dichlorobenzene (B43179). The document details various methodologies, including a classical Grignard-based approach and modern transition-metal-catalyzed cyanation reactions. It is designed to offer researchers and professionals in drug development and chemical synthesis a thorough understanding of the available strategies, complete with detailed experimental protocols and a comparative analysis of the methods.

Comparative Summary of Synthetic Methods

The selection of a synthetic route for the cyanation of 1-bromo-3,5-dichlorobenzene is contingent on factors such as desired yield, scalability, cost, and tolerance to various functional groups. Below is a summary of key quantitative data for different approaches to facilitate comparison.

| Method | Catalyst/Reagent | Cyanide Source | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Grignard-based Synthesis | iPrMgCl·LiCl | DMF | THF | 0 to RT | ~4.5 | 71 |

| Palladium-Catalyzed Cyanation | Pd(OAc)₂, Ligand (e.g., dppf) | Zn(CN)₂ | DMF or DMAc | 80-120 | 2-24 | High |

| Copper-Catalyzed Cyanation | CuI, Ligand (e.g., N,N'-dimethylethylenediamine) | NaCN | Toluene or DMF | 110-140 | 12-24 | High |

Experimental Protocols

Grignard-Based Synthesis

This method involves the formation of a Grignard reagent from 1-bromo-3,5-dichlorobenzene, which is then quenched with N,N-dimethylformamide (DMF) to yield the desired nitrile after an oxidative workup.

Detailed Experimental Protocol:

A flask containing dry lithium chloride (0.35 g, 8.24 mmol) is charged with isopropylmagnesium chloride (2M in THF, 4.1 mL) and additional tetrahydrofuran (B95107) (THF, 5 mL) at -15 °C. After stirring for 15 minutes, a solution of 1-bromo-3,5-dichlorobenzene (1.46 g, 8.03 mmol) in THF (1 mL) is slowly added to the reaction mixture, and stirring is continued for another 15 minutes. The reaction mixture is then cooled to 0 °C, and N,N-dimethylformamide (1.3 mL, 12 mmol) is added. The mixture is stirred at this temperature for 2 hours.

Upon completion of the reaction, aqueous ammonia (B1221849) (7 mL, 28-30%) and iodine (4.06 g, 16 mmol) are sequentially added. The mixture is stirred for 2 hours at room temperature. The reaction mixture is then poured into a saturated aqueous solution of sodium sulfite (B76179) and extracted with chloroform (B151607) (3 x 30 mL). The combined organic layers are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1, v/v) to afford pure this compound (0.73 g) in 71% yield[1].

Palladium-Catalyzed Cyanation (Representative Protocol)

Palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative to traditional methods. Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often employed.

General Experimental Protocol for Aryl Bromides:

To a screw-top test tube equipped with a magnetic stir bar is added the palladium precatalyst, a suitable phosphine (B1218219) ligand, and potassium hexacyanoferrate(II) trihydrate (0.5 equivalents). If the aryl halide is a solid, it is also added at this stage (1 mmol). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) three times. The aryl halide (if liquid), dioxane (2.5 mL), and a degassed aqueous solution of a base (e.g., 0.05 M KOAc, 2.5 mL) are then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Copper-Catalyzed Cyanation (Representative Protocol)

Copper-catalyzed cyanation, often referred to as a modified Rosenmund-von Braun reaction, provides a cost-effective alternative to palladium-based systems.

General Experimental Protocol for Aryl Bromides:

An oven-dried reaction vessel is charged with copper(I) iodide (10 mol%), potassium iodide (20 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 1.0 equivalent), and sodium cyanide (1.2 equivalents). The vessel is evacuated and backfilled with an inert gas. Toluene and the aryl bromide (1.0 equivalent) are then added. The reaction mixture is heated to 110 °C and stirred vigorously. The progress of the reaction is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled to room temperature, and the workup typically involves partitioning between an aqueous solution (e.g., ammonium (B1175870) hydroxide) and an organic solvent, followed by separation, drying, and purification of the organic phase[2][3].

Visualizations

Synthetic Pathways Overview

Caption: Synthetic routes to this compound.

Experimental Workflow: Grignard-Based Synthesis

Caption: Workflow for the Grignard-based synthesis.

Conclusion

The synthesis of this compound from 1-bromo-3,5-dichlorobenzene can be effectively achieved through several distinct methodologies. The Grignard-based approach is a well-established and high-yielding method, though it requires stringent anhydrous conditions and careful temperature control. Modern palladium- and copper-catalyzed cyanation reactions offer milder conditions, broader functional group tolerance, and the use of less toxic cyanide sources, making them attractive alternatives, particularly in the context of complex molecule synthesis. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and available equipment.

References

The Synthetic Versatility of 3,5-Dichlorobenzonitrile: A Technical Guide for Chemical Intermediates

Introduction: 3,5-Dichlorobenzonitrile is a halogenated aromatic nitrile that serves as a crucial intermediate in the synthesis of a diverse array of more complex molecules. Its chemical structure, featuring a nitrile group and two chlorine atoms on the benzene (B151609) ring, offers multiple reaction sites for constructing novel compounds. The electron-withdrawing nature of the nitrile and chlorine substituents activates the aromatic ring for certain transformations and provides a stable scaffold for building biologically active molecules. This technical guide explores the utility of this compound as a chemical intermediate, with a focus on its application in the synthesis of substituted 1,3,5-triazine (B166579) derivatives, which are of significant interest in medicinal chemistry.

Synthesis of 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (B14608037)

A key application of this compound is in the synthesis of 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine. This reaction proceeds via a base-catalyzed condensation reaction with dicyandiamide (B1669379). The nitrile carbon of this compound is susceptible to nucleophilic attack by the dicyandiamide, initiating a cyclization cascade that results in the formation of the stable 1,3,5-triazine ring.

Experimental Workflow

The synthesis can be visualized as a straightforward, one-pot reaction. The following diagram illustrates the general workflow for the preparation of 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine from this compound.

Detailed Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine from this compound.

Materials:

-

This compound

-

Dicyandiamide

-

Potassium Hydroxide

-

2-Ethoxyethanol

-

Deionized Water

-

Ethanol

Procedure:

-

A mixture of this compound (1.0 eq), dicyandiamide (1.2 eq), and powdered potassium hydroxide (0.3 eq) in 2-ethoxyethanol is prepared in a reaction flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Deionized water is added to the cooled reaction mixture to precipitate the crude product.

-

The precipitate is collected by vacuum filtration and washed sequentially with deionized water and ethanol.

-

The collected solid is dried under vacuum at 60-70°C to afford the final product, 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine.

| Parameter | Value |

| Yield | 85-95% |

| Melting Point | >300 °C |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₇Cl₂N₅ |

| Molecular Weight | 256.09 g/mol |

Biological Significance and Signaling Pathways

Derivatives of 6-phenyl-1,3,5-triazine-2,4-diamine have been investigated for their potential as inhibitors of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The diagram below illustrates the role of DHFR in the folate pathway and how its inhibition by triazine derivatives can impact cellular processes.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward conversion to 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine demonstrates its utility in the synthesis of heterocyclic compounds with significant biological potential. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the applications of this compound in the creation of novel and impactful molecules. The potential for these synthesized compounds to act as enzyme inhibitors, such as in the DHFR pathway, highlights the importance of this intermediate in medicinal chemistry and drug discovery.

The Pivotal Role of 3,5-Dichlorobenzonitrile in Agrochemical Innovation: A Technical Guide

An In-depth Review for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

3,5-Dichlorobenzonitrile, a chlorinated aromatic nitrile, serves as a critical intermediate in the synthesis of a variety of agrochemicals. While not typically an active ingredient itself in modern crop protection products, its unique chemical structure provides a valuable scaffold for the development of potent herbicides and fungicides. This technical guide delves into the core applications of this compound in agrochemical research, with a particular focus on its role as a precursor to the herbicide propyzamide (B133065). Detailed synthetic pathways, mechanisms of action of the derived agrochemicals, quantitative efficacy and toxicology data, and comprehensive experimental protocols are presented to provide a thorough resource for professionals in the field.

Introduction: The Strategic Importance of this compound

In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount. This compound (CAS 6575-00-4) has emerged as a significant building block, primarily due to the reactivity of its nitrile group and the influence of the chlorine substituents on the benzene (B151609) ring.[1] Its principal application in the agrochemical sector is as a key starting material for the synthesis of other active ingredients.[2]

Notably, this compound is a precursor to 3,5-dichlorobenzoic acid, a crucial component in the manufacture of the selective herbicide propyzamide.[1][3] While some literature suggests a role for dichlorobenzonitrile isomers in the synthesis of the broad-spectrum fungicide chlorothalonil (B1668833), the primary industrial synthesis routes for chlorothalonil typically involve the chlorination of isophthalonitrile or the ammoxidation of dichlorotoluene.[4][5] This guide will therefore focus on the well-established pathway from this compound to propyzamide.

Synthesis of Agrochemicals from this compound

The journey from this compound to a final agrochemical product involves a series of well-defined chemical transformations. The most prominent of these is the synthesis of the herbicide propyzamide.

Pathway to Propyzamide

The synthesis of propyzamide from this compound is a multi-step process that begins with the hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an acid chloride, and finally amidation.

Agrochemicals Derived from this compound: A Profile

Propyzamide: A Selective Herbicide

Propyzamide is a selective, systemic herbicide primarily used for the control of a wide range of annual and perennial grasses and some broadleaf weeds in various crops, including oilseed rape and lettuce.[6][7] It is particularly valued for its efficacy against blackgrass, a problematic weed in European agriculture.[6]

Propyzamide functions by inhibiting mitosis (cell division) in susceptible plants. It is classified as a Group 3 herbicide by the Herbicide Resistance Action Committee (HRAC). The primary mode of action involves the inhibition of microtubule assembly. Propyzamide binds to tubulin, the protein subunit of microtubules, preventing their polymerization. This disruption of microtubule formation interferes with cell division and ultimately leads to the death of the weed.[6]

The efficacy of propyzamide is influenced by factors such as application rate, timing, and environmental conditions.

| Target Weed | Crop | Application Rate (g a.i./ha) | Control Efficacy (%) | Conditions | Reference(s) |

| Blackgrass | Oilseed Rape | 500 | Variable, can be insufficient in heavy infestations | Optimal soil temperature (<10°C and declining), moist soil | [6][8][9] |

| Blackgrass | Oilseed Rape | 750 | Good control | Optimal soil temperature (<10°C and declining), moist soil | [6][10] |

| Blackgrass | Oilseed Rape | 840-850 | Robust control, especially in heavy infestations | Optimal soil temperature (<10°C and declining), moist soil | [6][8][9][10] |

Table 1: Efficacy of Propyzamide against Blackgrass in Oilseed Rape

| Organism | Test | Value | Reference(s) |

| Rat (oral) | LD50 | >5000 mg/kg | |

| Mallard Duck (oral) | LD50 | >14,000 mg/kg | |

| Rainbow Trout (96h) | LC50 | 72 mg/L | |

| Daphnia magna (48h) | EC50 | >5.6 mg/L | |

| Honeybee | Non-toxic |

Table 2: Toxicological Data for Propyzamide

| Parameter | Value | Reference(s) |

| Soil Half-life | 30-60 days | |

| Soil Adsorption | Readily bound to most soils | |

| Leaching Potential | Low in most soil types |

Table 3: Environmental Fate of Propyzamide

Experimental Protocols

Synthesis of 3,5-Dichlorobenzoic Acid from this compound[1][3][11][12]

Objective: To hydrolyze this compound to 3,5-Dichlorobenzoic Acid.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 30%)

-

Hydrochloric acid (HCl) (e.g., 37%)

-

Ethanol

-

Trichloromethane

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 100.0 g of this compound in a mixture of 300 g of trichloromethane and 100 g of ethanol.

-

Slowly add a 30% aqueous solution of sodium hydroxide to the reaction mixture, maintaining the pH between 12 and 13.

-

Heat the mixture to 80-90 °C and maintain under reflux with stirring for 2.5 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.

-

Cool the reaction mixture to 50-60 °C.

-

Carefully acidify the mixture with 37% hydrochloric acid to a pH of 1.0.

-

Continue stirring at 50-60 °C for 1 hour to ensure complete precipitation of the product.

-

Cool the mixture to room temperature and collect the solid product by vacuum filtration.

-

Wash the solid with cold water.

-

Dry the product in an oven at 90-110 °C to a constant weight to yield 3,5-Dichlorobenzoic Acid.

Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid[13][14]

Objective: To convert 3,5-Dichlorobenzoic Acid to its corresponding acid chloride.

Materials:

-

3,5-Dichlorobenzoic Acid

-

Thionyl chloride (SOCl₂)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, place 13.4 g (0.07 mol) of 3,5-Dichlorobenzoic Acid and 60 ml of methylene chloride.

-

Slowly add 10.7 g (0.09 mol) of thionyl chloride to the mixture.

-

Heat the solution to reflux on a steam bath and maintain for two hours.

-

After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

-

Purify the resulting 3,5-Dichlorobenzoyl Chloride by distillation.

Synthesis of Propyzamide from 3,5-Dichlorobenzoyl Chloride[15]

Objective: To synthesize Propyzamide by reacting 3,5-Dichlorobenzoyl Chloride with 3-amino-3-methyl-1-butyne.

Materials:

-

3,5-Dichlorobenzoyl Chloride

-

3-amino-3-methyl-1-butyne

-

An appropriate solvent (e.g., toluene)

-

An alkaline substance (e.g., sodium bicarbonate solution)

-

Reaction vessel with stirring

-

Filtration and drying equipment

Procedure:

-

Dissolve 3,5-Dichlorobenzoyl Chloride in a suitable solvent such as toluene (B28343) in a reaction vessel.

-

In a separate vessel, dissolve 3-amino-3-methyl-1-butyne in the same solvent.

-

Slowly add the 3-amino-3-methyl-1-butyne solution to the 3,5-Dichlorobenzoyl Chloride solution while stirring and maintaining the temperature at 20-25 °C.

-

After the addition is complete, continue to stir the reaction mixture for 7 hours.

-

Neutralize the reaction mixture by adding a sodium bicarbonate solution to a pH of 7.

-

Evaporate the solvent under reduced pressure at 65-70 °C.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or dimethylbenzene) to obtain the final propyzamide product.

Analytical Method for Propyzamide Residue in Soil by LC-MS/MS[7]

Objective: To extract and quantify propyzamide residues in soil samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: Zorbax SB-C8, 4.6 mm x 75 mm, 3.5 µm or equivalent

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix interferences.

-

Flow Rate: As per column specifications

-

Injection Volume: 10 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Ion Transitions: Monitor at least two transitions for propyzamide for quantification and confirmation.

Quantification:

-

Prepare matrix-matched calibration standards.

-

The limit of quantification (LOQ) is typically around 0.005 µg/g.

Conclusion

This compound stands as a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its primary role as a precursor to the herbicide propyzamide highlights its importance in addressing key weed control challenges in agriculture. The detailed synthetic protocols, efficacy data, and analytical methods presented in this guide provide a comprehensive resource for researchers and professionals in the agrochemical industry. A thorough understanding of the chemistry and application of this compound and its derivatives is crucial for the continued development of effective and sustainable crop protection solutions.

References

- 1. This compound | 6575-00-4 | Benchchem [benchchem.com]

- 2. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 3. CN102718682A - Preparation method for chlorothalonil - Google Patents [patents.google.com]

- 4. [PDF] One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation | Semantic Scholar [semanticscholar.org]

- 5. Propyzamide | Propyzamide back to basics | Oilseed Rape Herbicides | Corteva Agriscience™ [corteva.com]

- 6. epa.gov [epa.gov]

- 7. bcpc.org [bcpc.org]

- 8. Why farmers need to change the way they use propyzamide - Farmers Weekly [fwi.co.uk]

- 9. eioperator.com [eioperator.com]

- 10. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

The Pivotal Role of 3,5-Dichlorobenzonitrile in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzonitrile, a seemingly simple aromatic compound, serves as a critical and versatile building block in the complex world of pharmaceutical synthesis. Its unique chemical architecture, featuring a nitrile group and two chlorine atoms in a meta-arrangement on a benzene (B151609) ring, provides a reactive scaffold for the construction of a diverse array of pharmacologically active molecules. This technical guide delves into the core applications of this compound, providing detailed insights into its use as a precursor for blockbuster drugs, its role in the synthesis of targeted therapies like kinase inhibitors, and the fundamental chemical transformations that make it an invaluable tool for medicinal chemists. Through a comprehensive review of synthetic methodologies, quantitative data, and the biological pathways of the resulting pharmaceuticals, this document aims to equip researchers and drug development professionals with a thorough understanding of the strategic importance of this compound.

Core Applications in Pharmaceutical Synthesis

This compound is a key starting material and intermediate in the synthesis of a range of Active Pharmaceutical Ingredients (APIs).[1][2][3][4] Its utility stems from the reactivity of the nitrile group and the ability of the chlorine atoms to participate in or direct various chemical transformations.

Precursor to the HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Doravirine

One of the most significant applications of this compound is in the synthesis of Doravirine, a potent and selective NNRTI used in the treatment of HIV-1 infection.[5] this compound is a crucial starting material for the synthesis of a key phenoxyester intermediate in the Doravirine synthetic pathway.[6]

Experimental Workflow: Synthesis of Doravirine Phenoxyester Intermediate

Caption: A three-step, one-pot process for the synthesis of a key phenoxyester intermediate for Doravirine starting from this compound.[6]

Doravirine's Mechanism of Action and Signaling Pathway

Doravirine functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][2][7] By binding to a hydrophobic pocket in the enzyme, Doravirine induces a conformational change that disrupts its catalytic activity, thereby preventing the conversion of viral RNA into DNA.[7] This action effectively halts the integration of the viral genome into the host cell's DNA, thus inhibiting viral replication.[1]

Caption: Simplified signaling pathway of HIV-1 replication and the inhibitory action of Doravirine on reverse transcriptase.

Building Block for Kinase Inhibitors: c-Met Inhibitors

This compound derivatives are instrumental in the synthesis of potent kinase inhibitors, particularly those targeting the c-Met receptor tyrosine kinase.[3][8] Aberrant c-Met signaling is implicated in various cancers, making it a crucial therapeutic target.[9][10] 3,5-disubstituted and 3,5,7-trisubstituted quinolines, synthesized from precursors derived from this compound, have been identified as highly potent c-Met inhibitors.[3][8]

The c-Met Signaling Pathway and its Role in Cancer

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways.[1][5] These pathways regulate critical cellular processes such as proliferation, survival, migration, and invasion.[1] In many cancers, dysregulation of the c-Met pathway contributes to tumor growth and metastasis.[9][10] c-Met inhibitors block the ATP binding site of the kinase domain, preventing its activation and subsequent downstream signaling.[3]

Caption: The c-Met signaling pathway and the inhibitory action of quinoline-based c-Met inhibitors.

Key Chemical Transformations and Synthetic Protocols

The versatility of this compound in pharmaceutical synthesis is due to a variety of chemical transformations that can be performed on its structure.

Synthesis of this compound

A common method for the synthesis of this compound involves a Grignard reaction starting from 3,5-dichloro-1-bromobenzene.[8]

Experimental Protocol: Synthesis of this compound [8]

To a flask containing dry LiCl (0.35 g, 8.24 mmol), iPrMgCl (2M in THF, 4.1 mL) and THF (5 mL) are added at 15 °C. After stirring for 15 minutes, a solution of 3,5-dichloro-1-bromobenzene (1.46 g, 8.03 mmol) in THF (1 mL) is slowly added, and stirring is continued for another 15 minutes. The reaction mixture is then cooled to 0 °C, and DMF (1.3 mL, 12 mmol) is added. The mixture is stirred at this temperature for 2 hours. Following this, aqueous NH3 (7 mL, 28-30%) and I2 (4.06 g, 16 mmol) are sequentially added. After stirring for 2 hours at room temperature, the reaction mixture is poured into a saturated aqueous Na2SO3 solution and extracted with CHCl3 (3 x 30 mL). The combined organic layers are dried with Na2SO4 and filtered. The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (eluent: hexane (B92381)/ethyl acetate (B1210297) = 9:1, v/v) to afford pure this compound.

Quantitative Data: Synthesis of this compound

| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 3,5-dichloro-1-bromobenzene | This compound | iPrMgCl, LiCl, DMF, NH3, I2 | THF | -15 to 20 | 71-72 |

Conversion to 3,5-Dichlorobenzoyl Chloride and Amide Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which is then converted to the highly reactive 3,5-dichlorobenzoyl chloride. This intermediate readily reacts with various amines to form a wide range of 3,5-dichlorobenzamide (B1294675) derivatives, which are themselves precursors to other pharmaceuticals.[2][5][7][11][12][13][14]

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride [11]

To 20 g of 3,5-dichlorobenzoic acid, 49.4 g of thionyl chloride and 0.21 g of pyridine (B92270) are added. The mixture is refluxed for 20 hours. Excess thionyl chloride is removed by distillation. Dry hexane is added to the residue, and any insoluble matter is filtered off. Hexane is then removed under reduced pressure, and the remaining solution is crystallized to obtain 3,5-dichlorobenzoyl chloride quantitatively.

Experimental Protocol: Synthesis of 3,5-Dichloro-N-arylbenzamides [2]

Reactions of 3,5-dichlorobenzoyl chloride and various arylamine compounds are carried out in N,N'-dimethylformamide solution at 60 °C to afford a series of dichlorobenzamide derivatives in good yields.

Quantitative Data: Synthesis of 3,5-Dichlorobenzamide Derivatives

| Starting Material | Amine | Product | Solvent | Temperature (°C) | Yield |

| 3,5-Dichlorobenzoyl chloride | Various arylamines | 3,5-Dichloro-N-arylbenzamides | N,N'-dimethylformamide | 60 | Good |

Synthesis of Quinolines via Friedländer Annulation

A key transformation for the synthesis of c-Met inhibitors involves the conversion of a this compound derivative into a substituted quinoline. This is often achieved through the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][9][10][15][16][17][18][19] For the synthesis of 3,5-disubstituted quinolines, 3,5-dichloroaniline (B42879) (which can be prepared from this compound) is a potential starting material, which after conversion to a 2-amino-arylketone can undergo Friedländer condensation.

Experimental Workflow: Friedländer Synthesis of Quinolines

Caption: General workflow of the Friedländer synthesis for the preparation of substituted quinolines.

Quantitative Data: Synthesis of c-Met Inhibitors

The following table summarizes the inhibitory activity of some 3,5,7-trisubstituted quinolines against the c-Met kinase.[3][8]